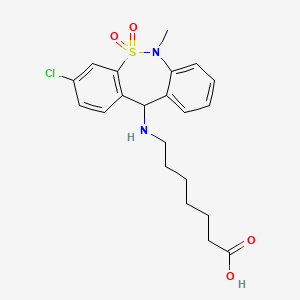

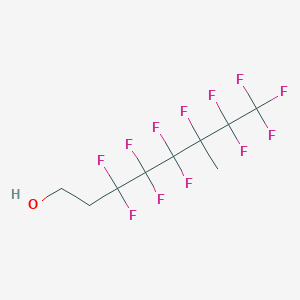

3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a compound related to 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol, specifically 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, was achieved through a nucleophilic substitution reaction. This process involved reacting epichlorohydrin with 1,1,2,2-tetrahydroperfluoro-1-octanol under specific conditions: a molar ratio of epichlorohydrin to tetrahydroperfluoro-1-octanol of 3:2, a reaction temperature of 70°C, and a duration of 18 hours. Following this, the product underwent ring-opening polymerization using boron trifluoride etherate as an initiator to form a polymer with a molecular weight of 1,400 .

Molecular Structure Analysis

The molecular structure of the synthesized compound and its polymer was confirmed using 1H NMR and IR spectroscopy. These techniques allowed for the verification of the chemical structure and the successful incorporation of the tridecafluorooctyloxy group into the oxirane ring. The presence of multiple fluorine atoms in the compound is indicative of its potential to exhibit unique physical and chemical properties due to the strong electronegativity of fluorine .

Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of the compound is the nucleophilic substitution, where the hydroxyl group of the tetrahydroperfluoro-1-octanol attacks the epoxide ring of epichlorohydrin, leading to the formation of the oxirane compound. Subsequently, the ring-opening polymerization indicates that the oxirane ring is reactive and can form polymers under the influence of a strong Lewis acid like boron trifluoride etherate .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol are not detailed in the provided papers, the structural analysis suggests that the compound would exhibit properties typical of fluorinated alcohols. These might include high thermal stability, resistance to solvents and chemicals, and possibly low surface energy, which are common in perfluorinated compounds. The presence of a hydroxyl group and a branched chain could also influence its solubility and reactivity .

The second paper, while not directly related to the compound , discusses a different fragrance material, 3,7-dimethyl-7-methoxyoctan-2-ol, which is a branched chain saturated alcohol. This paper provides a toxicologic and dermatologic review of the compound when used as a fragrance ingredient and is part of a larger safety assessment of branched chain saturated alcohols . Although this does not provide direct information on the physical and chemical properties of 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol, it does offer insight into the general class of compounds to which it belongs.

Applications De Recherche Scientifique

Fluorinated Compounds in Polymer Chemistry

Fluorinated compounds are extensively studied for their unique properties and applications in polymer chemistry. For instance, the alcoholysis of epoxy compounds with alcohol derivatives, using cerium ammonium nitrate as a catalyst, is a significant reaction in polymer modification and synthesis. This reaction can lead to the production of alkoxy alcohols and various side products due to oxirane rearrangement, highlighting the potential for creating novel polymer structures and materials with enhanced properties (Derouet, Brosse, & Challioui, 2001).

Applications in Electrical Equipment

Fluorinated compounds are also being explored as environmentally friendly alternatives to traditional gases in electrical equipment. Research into the use of dodecafluoro-2-methylpentan-3-one and CO2 mixtures in medium-voltage switchgear demonstrates the potential of fluorinated compounds to replace SF6, a gas with high global warming potential. These studies focus on understanding the breakdown voltage and other electrical properties of these mixtures, aiming to develop more sustainable and less environmentally impactful insulating gases for electrical applications (Tian et al., 2019).

Environmental Engineering and Remediation

In the field of environmental engineering, fluorinated compounds are investigated for their degradation and removal from ecosystems. Studies on the hydrothermal liquefaction of fluoroalkylether compounds accumulated in plants like cattails (Typha latifolia) show that certain fluorinated substances can be effectively degraded under specific conditions. This research is crucial for understanding how to mitigate the environmental and health risks posed by persistent fluorinated pollutants in nature (Zhang, Cao, & Liang, 2021).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "1-bromo-3,3,4,4,5,5,6,7,7,8,8,8-dodecafluorooctane", "methylmagnesium bromide", "water", "sodium hydroxide", "sulfuric acid", "sodium chloride", "magnesium sulfate", "sodium bicarbonate", "magnesium", "methanol" ], "Reaction": [ "Step 1: 1-bromo-3,3,4,4,5,5,6,7,7,8,8,8-dodecafluorooctane is reacted with methylmagnesium bromide in anhydrous ether to form 3,3,4,4,5,5,6,7,7,8,8,8-dodecafluoro-6-methyloctane.", "Step 2: The product from step 1 is then oxidized with a mixture of water, sodium hydroxide, and sulfuric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then converted to the alcohol by reaction with magnesium in methanol.", "Step 4: The alcohol is purified by extraction with sodium chloride, drying over magnesium sulfate, and treatment with sodium bicarbonate to remove any remaining acid impurities." ] } | |

Numéro CAS |

68391-08-2 |

Nom du produit |

3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol |

Formule moléculaire |

C9H8F12O |

Poids moléculaire |

360.14 g/mol |

Nom IUPAC |

3,3,4,4,5,5,6,7,7,8,8,8-dodecafluoro-6-methyloctan-1-ol |

InChI |

InChI=1S/C9H8F12O/c1-4(10,7(15,16)9(19,20)21)6(13,14)8(17,18)5(11,12)2-3-22/h22H,2-3H2,1H3 |

Clé InChI |

YJNAGZYYJPQWGW-UHFFFAOYSA-N |

SMILES |

CC(C(C(C(CCO)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F |

SMILES canonique |

CC(C(C(C(CCO)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F |

Autres numéros CAS |

68308-14-5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9S,10R)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol](/img/structure/B3029435.png)

![(R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B3029437.png)